3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c21-15-14-13(5-9-24-14)17-18-20(15)11-3-7-19(8-4-11)25(22,23)12-2-1-6-16-10-12/h1-2,5-6,9-11H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFUPELPUPBRDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Piperidine Substituents
Compounds sharing the thieno[3,2-d][1,2,3]triazin-4(3H)-one core but differing in piperidine substituents include:
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl in the target compound, trifluoromethyl in ) improve metabolic stability but may reduce solubility.
- Bulkier aromatic substituents (e.g., bromothiophene in ) could hinder target binding compared to pyridinylsulfonyl, which balances size and polarity.
Thieno-Triazinones with Heterocyclic Modifications
- 9-(2-Furyl)-7-phenylpyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazin-4(1H)-one (Molecular weight: 346.36 g/mol): Incorporates a furyl group and pyrido extension. The furyl moiety may enhance π-π stacking interactions in biological targets, though its activity remains uncharacterized .
- 9-Methyl-7-phenylpyrido[5,4-b]thieno[3',2'-d]-(1,2,3)-triazin-4(3H)-one: Synthesized via nitrosation (60% yield), highlighting the reproducibility of this method for triazinone formation .
Thieno-Pyrimidinones as Functional Analogues
- 3-(Pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives: Exhibit antimicrobial activity, particularly against Staphylococcus aureus (e.g., compound 5g, MIC = 8 µg/mL) . Substituents like trifluoromethyl (5g) or nitrophenyl (5e) enhance potency but increase hydrophobicity.
Activity Comparison :
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step processes, typically starting with the coupling of pyridin-3-ylsulfonyl-piperidine and thieno-triazine precursors. Key steps include:
- Condensation reactions using Lewis acids (e.g., ZnCl₂) to form the thieno-triazine core .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve reaction efficiency, while green solvents (e.g., ethanol) reduce environmental impact .
- Catalytic systems : Palladium on carbon or transition-metal catalysts enhance cross-coupling reactions .
- Purity optimization : Column chromatography or recrystallization in ethanol/dichloromethane mixtures achieves >95% purity .
Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core formation | ZnCl₂, DMSO, 80°C, 12h | 65 | 90 | |
| Sulfonylation | Pyridine-3-sulfonyl chloride, THF | 78 | 92 | |
| Final purification | Ethanol recrystallization | 85 | 97 |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Target kinases or proteases due to the triazine core’s electrophilic properties .
- Cellular assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity at 1–10 µM concentrations .
- Dose-response curves : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding modes to biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to model interactions with the sulfonyl-piperidine group .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (triazine N-atoms) and hydrophobic regions (thieno ring) .
Q. How do structural modifications to the pyridin-3-ylsulfonyl group alter pharmacokinetic properties?
- Metabolic stability : Replace the sulfonyl group with bioisosteres (e.g., sulfonamide) to reduce CYP450-mediated oxidation .
- Solubility : Introduce polar substituents (e.g., hydroxyl, amine) on the pyridine ring to enhance aqueous solubility .
- Table 2: SAR of Pyridin-3-ylsulfonyl Derivatives
| Modification | LogP | Solubility (mg/mL) | Metabolic Half-life (h) |
|---|---|---|---|
| Parent compound | 2.8 | 0.12 | 1.5 |
| Sulfonamide analog | 2.1 | 0.45 | 3.2 |
| Hydroxyl-substituted | 1.9 | 0.78 | 4.8 |
Q. What experimental designs address contradictory data in biological activity studies?
- Reproducibility checks : Standardize assay protocols (e.g., ATP concentration in kinase assays) across labs .
- Orthogonal assays : Confirm cytotoxicity results with both MTT and apoptosis markers (e.g., caspase-3 activation) .
- Structural analogs : Test derivatives to isolate activity contributions from specific moieties (e.g., triazine vs. piperidine) .
Q. How can in vivo models evaluate the compound’s therapeutic potential?
- Rodent pharmacokinetics : Administer 10 mg/kg IV/PO to measure bioavailability and tissue distribution .
- Xenograft models : Use immunodeficient mice with human tumor grafts to assess efficacy and toxicity .
- Metabolite profiling : Identify major metabolites via LC-MS/MS to guide structural optimization .
Methodological Considerations
Q. What purification challenges arise during scale-up, and how are they resolved?
- Byproduct formation : Use preparative HPLC to separate desulfonylated byproducts .
- Solvent recycling : Implement distillation systems for DMSO recovery to reduce costs .
Q. How do researchers validate target engagement in cellular assays?
- Cellular thermal shift assays (CETSA) : Measure target protein stabilization after compound treatment .
- Silencing/overexpression : Use CRISPR/Cas9 or siRNA to confirm target dependency .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
- Selectivity panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Proteome-wide profiling : Use affinity-based pulldown coupled with mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
